Benzonitrile, 4-methyl-, N-oxide
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Overview
Description
Benzonitrile, 4-methyl-, N-oxide: is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methyl group is attached to the fourth position of the benzene ring, and the nitrogen atom is oxidized. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 4-Methylbenzonitrile: One common method to prepare Benzonitrile, 4-methyl-, N-oxide is through the oxidation of 4-methylbenzonitrile using oxidizing agents such as hydrogen peroxide or peracids.
Nitrile Oxide Formation: Another method involves the formation of nitrile oxides from the corresponding oximes. For instance, 4-methylbenzonitrile oxime can be treated with a dehydrating agent to form the nitrile oxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile, 4-methyl-, N-oxide can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced back to 4-methylbenzonitrile using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the nitrile oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Dehydrating Agents: Phosphorus pentachloride, thionyl chloride.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 4-Methylbenzonitrile.
Substitution Products: Compounds with different functional groups replacing the nitrile oxide group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Benzonitrile, 4-methyl-, N-oxide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of nitrile oxides in biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific biochemical pathways.
Industry:
Polymer Production: this compound is used in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-methyl-, N-oxide involves its ability to act as an electrophile in various chemical reactions. The nitrile oxide group is highly reactive and can participate in cycloaddition reactions, forming isoxazolines and other heterocyclic compounds. These reactions are facilitated by the electron-withdrawing nature of the nitrile oxide group, which makes the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the methyl and N-oxide groups.
4-Methylbenzonitrile: Similar structure but without the N-oxide group.
Benzonitrile N-oxide: Lacks the methyl group.
Uniqueness: Benzonitrile, 4-methyl-, N-oxide is unique due to the presence of both the methyl group and the N-oxide group, which confer distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-methylbenzonitrile oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)6-9-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOUNKVOXRDSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#[N+][O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455285 |
Source
|
Record name | Benzonitrile, 4-methyl-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13820-14-9 |
Source
|
Record name | Benzonitrile, 4-methyl-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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